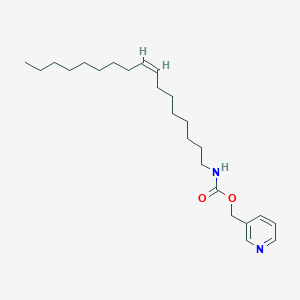

FAAH inhibitor 2

Description

Properties

IUPAC Name |

pyridin-3-ylmethyl N-[(Z)-heptadec-8-enyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H40N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-26-24(27)28-22-23-18-17-19-25-21-23/h9-10,17-19,21H,2-8,11-16,20,22H2,1H3,(H,26,27)/b10-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQYCMOCYWBHSFE-KTKRTIGZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCNC(=O)OCC1=CN=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCNC(=O)OCC1=CN=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H40N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Mechanism of Action of FAAH2 Inhibitors

Introduction: The Role of Fatty Acid Amide Hydrolase 2 (FAAH2)

The endocannabinoid system (ECS) is a critical neuromodulatory system that regulates a wide array of physiological processes. A key component of this system is the enzymatic degradation of endocannabinoids, which terminates their signaling. While Fatty Acid Amide Hydrolase 1 (FAAH1) has been extensively studied as the primary enzyme responsible for the breakdown of the endocannabinoid anandamide (AEA) in the central nervous system, a second homolog, FAAH2, also plays a crucial role.[1][2]

FAAH2 is an integral membrane enzyme that catalyzes the hydrolysis of fatty acid amides, including anandamide, into their corresponding fatty acids and ethanolamine.[2] Unlike FAAH1, which is found across mammals, FAAH2 is selectively expressed in higher mammals and is notably absent in rodents.[3] FAAH1 and FAAH2 exhibit distinct but overlapping tissue expression patterns.[2] Functionally, FAAH2 shows a preference for monounsaturated acyl chains over the polyunsaturated chains that FAAH1 preferentially hydrolyzes.[1][4] For instance, FAAH1 hydrolyzes anandamide at a significantly greater rate than FAAH2.[4] This suggests specialized roles for the two enzymes in regulating the endocannabinoid tone.

Core Mechanism of Action: FAAH2 Inhibition

The fundamental mechanism of action for FAAH2 inhibitors is the blockade of the enzyme's catalytic activity.[2] By binding to the active site of the FAAH2 enzyme, these inhibitors prevent the hydrolysis of endogenous substrates like anandamide.[2] This inhibition leads to a localized accumulation of these lipid signaling molecules, thereby amplifying and prolonging their action on downstream targets, most notably the cannabinoid receptors CB1 and CB2.[2][5] This enhancement of endogenous cannabinoid signaling is a key therapeutic strategy, as it offers a more controlled, site- and event-specific modulation of the ECS compared to the indiscriminate activation by direct cannabinoid receptor agonists.[5][6]

Inhibitors of FAAH can be classified based on their mechanism of interaction with the enzyme, which includes reversible, irreversible covalent, and non-covalent inhibitors.

Signaling Pathways Modulated by FAAH2 Inhibition

The inhibition of FAAH2 sets off a cascade of signaling events, primarily initiated by the increased availability of anandamide.

-

Cannabinoid Receptor (CB1/CB2) Activation : Elevated anandamide levels lead to more sustained activation of CB1 and CB2 receptors, which are G-protein coupled receptors (GPCRs).[7]

-

Downstream of CB1/CB2 : Activation of these receptors typically leads to the inhibition of adenylyl cyclase, which decreases intracellular cyclic AMP (cAMP) levels. It also involves the modulation of various ion channels and the activation of the mitogen-activated protein kinase (MAPK) cascade, influencing neurotransmitter release and cell survival.[5][7]

-

-

Crosstalk with other Pathways : There is emerging evidence that enhanced anandamide signaling can interact with other critical cellular pathways. For example, studies have shown that FAAH inhibition can lead to the downregulation of the epidermal growth factor receptor (EGFR) pathway, which is implicated in cell proliferation and cancer.[8][9] This suggests a broader therapeutic potential for FAAH2 inhibitors beyond classical ECS-mediated effects.

-

NF-κB Pathway : FAAH inhibition has been shown to regulate and reduce the activation of the NF-κB signaling pathway, a key pathway involved in inflammation.[10]

Below is a diagram illustrating the core signaling pathway affected by FAAH2 inhibition.

Caption: Signaling pathway of FAAH2 inhibition.

Quantitative Data: Potency and Selectivity of FAAH Inhibitors

The efficacy and specificity of FAAH inhibitors are critical for their therapeutic development. Potency is often measured by the half-maximal inhibitory concentration (IC50), while selectivity is determined by comparing potency against FAAH1, FAAH2, and other related enzymes.

| Compound | Target(s) | IC50 (Human FAAH1) | IC50 (Human FAAH2) | Notes |

| URB597 | FAAH1 / FAAH2 | ~100 nM | ~5 nM | More potent against FAAH2. Irreversible carbamate inhibitor.[1][11] |

| OL-135 | FAAH1 / FAAH2 | >1000 nM | ~100 nM | Shows preference for FAAH2.[1] |

| URB532 | FAAH1 / FAAH2 | ~10 nM | >1000 nM | More potent against FAAH1.[1] |

| PF-3845 | FAAH1 selective | ~7.2 nM | >10,000 nM | Highly selective for FAAH1 with negligible activity against FAAH2.[3][12] |

| JNJ-1661010 | FAAH1 selective | 12 nM | >1200 nM | Exhibits >100-fold selectivity for FAAH1 over FAAH2.[12] |

| BIA 10-2474 | FAAH1 / FAAH2 | Potent | Potent | Irreversible inhibitor of both FAAH1 and FAAH2.[13] |

Note: IC50 values for irreversible inhibitors can be highly dependent on assay conditions such as preincubation time.[3]

Experimental Protocols for Assessing FAAH2 Activity and Inhibition

Several robust methods are available to measure FAAH2 activity and screen for inhibitors. These assays are generally applicable to both FAAH enzymes.

Fluorometric Assay for FAAH Activity

This is a common and high-throughput method for determining FAAH activity.[14][15]

-

Principle : This assay uses a non-fluorescent substrate, such as arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA). FAAH2 cleaves this substrate, releasing the highly fluorescent compound 7-amino-4-methylcoumarin (AMC). The rate of increase in fluorescence is directly proportional to FAAH2 activity.[7]

-

Protocol Outline :

-

Sample Preparation : Prepare enzyme source by homogenizing tissue or cells expressing FAAH2 (e.g., from a cell line recombinantly expressing the enzyme) in an appropriate assay buffer. Centrifuge to obtain the supernatant or microsomal fraction containing the enzyme.[14]

-

Reaction Setup : In a 96-well microplate, add the enzyme preparation, FAAH assay buffer, and the test inhibitor at various concentrations. Include controls such as a vehicle control (e.g., DMSO), a positive control with a known inhibitor, and a blank with no enzyme.[14]

-

Pre-incubation : Incubate the plate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.

-

Initiation : Add the AAMCA substrate to all wells to start the enzymatic reaction.

-

Measurement : Measure the fluorescence kinetically over 30-60 minutes using a plate reader with excitation at ~360 nm and emission at ~460 nm.[7]

-

Data Analysis : Calculate the rate of reaction (slope of fluorescence over time). Determine the percent inhibition for each inhibitor concentration relative to the vehicle control and calculate the IC50 value by fitting the data to a dose-response curve.

-

Radiometric Assay for FAAH Activity

This method offers high sensitivity and is considered a gold-standard assay.

-

Principle : The assay measures the enzymatic hydrolysis of a radiolabeled substrate, such as anandamide with a ¹⁴C label on the ethanolamine portion ([¹⁴C]-AEA). After the reaction, the product ([¹⁴C]-ethanolamine) is separated from the unreacted substrate and quantified.[16]

-

Protocol Outline :

-

Enzyme Preparation : Prepare the FAAH2 enzyme source as described for the fluorometric assay.

-

Incubation : Incubate the enzyme preparation with the test inhibitor and [¹⁴C]-AEA in an assay buffer at 37°C for a set time.

-

Reaction Termination & Extraction : Stop the reaction by adding an acidic organic solvent mixture (e.g., chloroform/methanol). This partitions the aqueous product ([¹⁴C]-ethanolamine) from the organic substrate ([¹⁴C]-AEA).

-

Quantification : Collect the aqueous phase and measure its radioactivity using a liquid scintillation counter.

-

Data Analysis : Calculate FAAH2 activity based on the amount of radioactive product formed. Determine inhibitor potency (IC50) as described above.

-

Competitive Activity-Based Protein Profiling (ABPP) for Selectivity

ABPP is a powerful chemoproteomic technique used to assess the selectivity of an inhibitor across a complex proteome.[17]

-

Principle : This method assesses an inhibitor's ability to compete with a broad-spectrum, fluorescently-tagged activity-based probe (ABP) that covalently binds to the active sites of many serine hydrolases. A reduction in the fluorescent signal for a particular enzyme indicates that the test inhibitor has bound to and blocked that enzyme's active site.[17][18]

-

Protocol Outline :

-

Proteome Incubation : A complex proteome (e.g., cell or tissue lysate) is pre-incubated with the test inhibitor at various concentrations or a vehicle control.

-

Probe Labeling : A broad-spectrum ABP (e.g., fluorophosphonate-rhodamine, FP-rhodamine) is added to the proteome and allowed to react with the active serine hydrolases.

-

Analysis : The proteome is separated by SDS-PAGE. The gel is scanned for fluorescence. A decrease in fluorescence intensity of a protein band in the inhibitor-treated sample compared to the control indicates inhibition.

-

Target Identification : The identity of the inhibited enzymes can be confirmed by mass spectrometry. This allows for a broad assessment of the inhibitor's selectivity against FAAH2 and potential off-targets.[17]

-

Below is a diagram illustrating a general workflow for assessing FAAH2 inhibitor activity.

References

- 1. researchgate.net [researchgate.net]

- 2. What are FAAH2 inhibitors and how do they work? [synapse.patsnap.com]

- 3. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Enhancement of endocannabinoid signaling by fatty acid amide hydrolase inhibition: A neuroprotective therapeutic modality - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. FAAH inhibition enhances anandamide mediated anti-tumorigenic effects in non-small cell lung cancer by downregulating the EGF/EGFR pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. oncotarget.com [oncotarget.com]

- 10. mdpi.com [mdpi.com]

- 11. Characterization of a Fatty Acid Amide Hydrolase (FAAH) in Hirudo Verbana - PMC [pmc.ncbi.nlm.nih.gov]

- 12. selleckchem.com [selleckchem.com]

- 13. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 14. benchchem.com [benchchem.com]

- 15. Fluorimetric Assay of FAAH Activity | Springer Nature Experiments [experiments.springernature.com]

- 16. Assay of FAAH Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to a Core FAAH Inhibitor: Structure, Synthesis, and Evaluation of URB597

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, synthesis, and biological evaluation of a pivotal Fatty Acid Amide Hydrolase (FAAH) inhibitor, URB597 (cyclohexylcarbamic acid 3'-carbamoyl-[1,1'-biphenyl]-3-yl ester). This document is intended to serve as a detailed resource for researchers actively engaged in the development of novel therapeutics targeting the endocannabinoid system.

Introduction to FAAH Inhibition

Fatty Acid Amide Hydrolase (FAAH) is an integral membrane enzyme responsible for the degradation of a class of bioactive lipids known as fatty acid amides. This class includes the endogenous cannabinoid anandamide (AEA), the anti-inflammatory mediator palmitoylethanolamide (PEA), and the sleep-inducing lipid oleamide. By hydrolyzing these signaling molecules, FAAH plays a crucial role in regulating their physiological effects. Inhibition of FAAH leads to an elevation of endogenous fatty acid amide levels, thereby enhancing their signaling and producing a range of therapeutic effects, including analgesia, anxiolysis, and anti-inflammatory actions, without the psychotropic side effects associated with direct cannabinoid receptor agonists.

Structure of URB597

URB597 is a potent and selective irreversible inhibitor of FAAH.[1] Its chemical structure consists of a cyclohexylcarbamate core linked to a 3'-carbamoyl-[1,1'-biphenyl]-3-yl group. The carbamate moiety acts as a warhead that covalently modifies the catalytic serine residue of FAAH, leading to its inactivation. The biphenyl structure contributes to the molecule's affinity and selectivity for the enzyme's active site.

Chemical Name: cyclohexylcarbamic acid 3'-carbamoyl-[1,1'-biphenyl]-3-yl ester CAS Number: 546141-08-6 Molecular Formula: C₂₀H₂₂N₂O₃ Molecular Weight: 338.40 g/mol

Synthesis of URB597

The synthesis of URB597 can be achieved through a multi-step process, a key step of which involves the coupling of a biphenyl intermediate with cyclohexyl isocyanate. A representative synthetic approach is outlined below.

Caption: Synthetic scheme for URB597.

Mechanism of Action and Signaling Pathway

URB597 acts as an irreversible inhibitor of FAAH by carbamylating a catalytic serine residue (Ser241) within the enzyme's active site. This covalent modification inactivates the enzyme, preventing the hydrolysis of anandamide and other fatty acid amides. The resulting accumulation of anandamide leads to enhanced activation of cannabinoid receptors (CB1 and CB2), which are G-protein coupled receptors. Activation of these receptors modulates downstream signaling cascades, including the inhibition of adenylyl cyclase and regulation of ion channels, ultimately leading to the therapeutic effects of FAAH inhibition.

Caption: Signaling pathway of FAAH inhibition by URB597.

Quantitative Data

The potency and selectivity of FAAH inhibitors are critical parameters in their evaluation. The following table summarizes key quantitative data for URB597 and other notable FAAH inhibitors.

| Inhibitor | Target | Assay Type | IC₅₀ (nM) | Kᵢ (nM) | Reference |

| URB597 | Human FAAH | In vitro (brain membranes) | 4.6 | - | [1] |

| Rat FAAH | In vitro (brain membranes) | 52 | - | ||

| Human FAAH | In vitro (liver microsomes) | 3 | - | [1] | |

| PF-04457845 | Human FAAH | In vitro | 7.2 | - | |

| Rat FAAH | In vitro | 7.4 | - | ||

| PF-3845 | Human FAAH | In vitro | - | 230 | [2] |

| JZL195 | FAAH | In vitro | 2 | - | [3] |

| MAGL | In vitro | 4 | - | [3] |

Experimental Protocols

In Vitro FAAH Activity Assay (Fluorometric)

This protocol describes a common method for determining the in vitro activity of FAAH and the potency of its inhibitors using a fluorogenic substrate.

Principle: FAAH hydrolyzes a non-fluorescent substrate, such as arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA), to release the highly fluorescent 7-amino-4-methylcoumarin (AMC). The rate of increase in fluorescence is directly proportional to FAAH activity.

Materials:

-

FAAH enzyme source (e.g., human or rat brain microsomes)

-

FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA)

-

AAMCA substrate

-

Test inhibitor (e.g., URB597) dissolved in DMSO

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Enzyme Preparation: Prepare a dilution of the FAAH enzyme source in cold FAAH Assay Buffer.

-

Reaction Setup:

-

To the wells of a 96-well plate, add 170 µL of FAAH Assay Buffer.

-

Add 10 µL of the diluted FAAH enzyme.

-

Add 10 µL of the test inhibitor at various concentrations (or DMSO for control).

-

For background wells, add 180 µL of FAAH Assay Buffer and 10 µL of solvent.

-

-

Pre-incubation: Incubate the plate at 37°C for 5 minutes.

-

Reaction Initiation: Add 10 µL of the AAMCA substrate to all wells to initiate the reaction.

-

Measurement: Immediately measure the fluorescence in a kinetic mode at an excitation wavelength of 340-360 nm and an emission wavelength of 450-465 nm for 30-60 minutes at 37°C.[4][5]

-

Data Analysis:

-

Calculate the rate of reaction (V) from the linear portion of the kinetic curve.

-

Subtract the background rate from all measurements.

-

Plot the percent inhibition versus the inhibitor concentration and fit the data to a suitable equation to determine the IC₅₀ value.

-

Caption: Experimental workflow for in vitro FAAH activity assay.

In Vivo Evaluation of FAAH Inhibitors

This protocol provides a general framework for assessing the in vivo efficacy of FAAH inhibitors in a rodent model of inflammatory pain.

Principle: The administration of an FAAH inhibitor is expected to reduce pain-related behaviors in animal models by elevating endogenous anandamide levels.

Materials:

-

Test animals (e.g., male Sprague-Dawley rats)

-

FAAH inhibitor (e.g., URB597)

-

Vehicle solution (e.g., 5% Tween 80, 5% polyethylene glycol 400, 90% saline)[6]

-

Inflammatory agent (e.g., Complete Freund's Adjuvant - CFA)

-

Behavioral testing apparatus (e.g., von Frey filaments for mechanical allodynia, radiant heat source for thermal hyperalgesia)

Procedure:

-

Induction of Inflammation: Induce inflammation by injecting CFA into the plantar surface of one hind paw of the rats.

-

Drug Administration:

-

At a designated time post-CFA injection (e.g., 24 hours), administer the FAAH inhibitor or vehicle via the desired route (e.g., intraperitoneal - i.p.). Doses can range from 0.1 to 10 mg/kg.[7]

-

-

Behavioral Testing:

-

At various time points after drug administration, assess pain-related behaviors.

-

Mechanical Allodynia: Measure the paw withdrawal threshold in response to stimulation with von Frey filaments of increasing stiffness.

-

Thermal Hyperalgesia: Measure the paw withdrawal latency in response to a radiant heat source.

-

-

Tissue Collection and Analysis (Optional):

-

At the end of the behavioral testing, animals can be euthanized, and brain and other tissues collected.

-

Tissues can be analyzed for FAAH activity and levels of anandamide and other fatty acid amides using techniques such as LC-MS/MS to correlate behavioral effects with biochemical changes.

-

-

Data Analysis:

-

Compare the behavioral responses of the inhibitor-treated group to the vehicle-treated group using appropriate statistical methods (e.g., ANOVA). A significant reduction in pain behaviors in the treated group indicates efficacy.

-

Conclusion

URB597 serves as a foundational tool for understanding the therapeutic potential of FAAH inhibition. Its well-defined structure, synthesis, and mechanism of action have paved the way for the development of a new generation of FAAH inhibitors with improved selectivity and pharmacokinetic profiles. The experimental protocols detailed in this guide provide a robust framework for the continued investigation and development of novel FAAH-targeted therapies for a variety of neurological and inflammatory disorders.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. caymanchem.com [caymanchem.com]

- 6. Frontiers | Acute Administration of URB597 Fatty Acid Amide Hydrolase Inhibitor Prevents Attentional Impairments by Distractors in Adolescent Mice [frontiersin.org]

- 7. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Discovery and Development of FAAH Inhibitor 2 (Compound 17b)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, development, and experimental evaluation of FAAH Inhibitor 2, also known as Compound 17b. This irreversible carbamate inhibitor of Fatty Acid Amide Hydrolase (FAAH) has been identified as a potent modulator of the endocannabinoid system.

Introduction to FAAH and its Inhibition

Fatty Acid Amide Hydrolase (FAAH) is a crucial enzyme in the endocannabinoid system, responsible for the degradation of fatty acid amides, most notably the endogenous cannabinoid anandamide (AEA). By hydrolyzing AEA into arachidonic acid and ethanolamine, FAAH terminates its signaling. Inhibition of FAAH leads to an increase in the levels of anandamide and other bioactive fatty acid amides, which can produce analgesic, anti-inflammatory, and anxiolytic effects without the psychoactive side effects associated with direct cannabinoid receptor agonists. This makes FAAH a significant therapeutic target for a range of conditions.

Discovery and Development of Compound 17b

Compound 17b was identified during a study focused on the synthesis and evaluation of macamides, a class of N-benzylamides derived from the Maca plant (Lepidium meyenii), and their synthetic analogs as potential FAAH inhibitors. While the naturally occurring macamides showed moderate FAAH inhibitory activity, a series of structurally related carbamates were synthesized to explore irreversible inhibition.

Compound 17b, a carbamate analog, emerged from this synthetic effort as a potent, irreversible inhibitor of human FAAH. Its discovery highlighted the therapeutic potential of carbamate-based scaffolds in targeting this enzyme. The development process involved the chemical synthesis of a library of compounds and subsequent in vitro screening to determine their FAAH inhibitory potency.

Quantitative Data

The in vitro potency of this compound (Compound 17b) was determined through enzymatic assays. The key quantitative metric for its activity is the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the FAAH enzyme by 50%.

| Compound Name | Alias | Type of Inhibition | IC50 (µM) | Target Enzyme | Reference |

| This compound | Compound 17b | Irreversible | 0.153 | Human FAAH | [1] |

Experimental Protocols

Synthesis of this compound (Compound 17b)

The synthesis of carbamate-based FAAH inhibitors like Compound 17b generally involves the reaction of an alcohol with an isocyanate or a chloroformate with an amine. While the specific, detailed synthesis protocol for Compound 17b from the primary literature is not publicly available, a general and representative synthetic scheme for carbamate formation is provided below. This typically involves the reaction of a suitable alcohol with an isocyanate in the presence of a base catalyst.

General Synthetic Scheme for Carbamate Formation:

References

role of FAAH inhibitor 2 in endocannabinoid signaling

Quantitative Data on FAAH Inhibitor Selectivity

The development of potent and selective inhibitors is a primary goal in pharmacology. While the field has produced numerous inhibitors of FAAH-1, some of these compounds have been evaluated for their activity against FAAH-2. The data reveal a range of selectivities, highlighting the potential for developing specific FAAH-2-targeted agents. The potency is typically measured by the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki).

Table 2: In Vitro Inhibitory Potency of Selected Compounds against FAAH-1 and FAAH-2

| Compound | Type | FAAH-1 IC50 / Ki | FAAH-2 IC50 / Ki | Selectivity Profile |

|---|---|---|---|---|

| PF-3845 | Irreversible | Ki = 230 nM | > 10,000 nM (>10 µM) | Highly selective for FAAH-1 |

| URB597 | Irreversible | IC50 = 4.6 nM | Potency equivalent to FAAH-1 | Non-selective |

| JNJ-1661010 | Selective | IC50 = 12 nM (human) | >100-fold lower potency | Selective for FAAH-1 |

(Data synthesized from references)

Signaling and Experimental Workflow Diagrams

Visualizing the complex biological and experimental processes is essential for clarity and comprehension. The following diagrams, rendered using Graphviz, illustrate the key pathways and workflows discussed.

FAAH-2 Signaling Pathway

The inhibition of FAAH-2 prevents the degradation of specific fatty acid amides (FAAs), such as OEA, leading to their accumulation and enhanced downstream signaling, primarily through non-cannabinoid receptors like PPARα.

Caption: FAAH-2 inhibition elevates specific FAAs, enhancing peripheral signaling.

FAAH Substrate Selectivity

This diagram illustrates the preferential degradation of anandamide by FAAH-1 versus other fatty acid amides by FAAH-2.

Caption: FAAH-1 preferentially hydrolyzes anandamide, while FAAH-2 acts on other FAAs.

Experimental Workflow: Fluorometric FAAH Activity Assay

This workflow outlines the key steps in a common in vitro assay used to measure FAAH activity and screen for inhibitors.

Caption: Workflow for determining FAAH inhibitor potency using a fluorometric assay.

Experimental Protocols

Accurate determination of FAAH-2 activity and inhibition requires robust and reproducible experimental methods. The following protocols are standard in the field and can be adapted for the specific study of FAAH-2.

Protocol 1: Fluorometric FAAH Activity Assay

This assay is widely used for high-throughput screening of FAAH inhibitors. It measures the cleavage of a synthetic, non-fluorescent substrate to release a highly fluorescent product.

-

Principle: The enzyme (FAAH-1 or FAAH-2) hydrolyzes a substrate like arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA), releasing the fluorescent molecule 7-amino-4-methylcoumarin (AMC). The rate of fluorescence increase is directly proportional to enzyme activity.

-

Materials:

-

Enzyme Source: Recombinant human FAAH-2, or cell/tissue homogenates expressing FAAH-2.

-

Assay Buffer: Typically 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA.

-

Substrate: AAMCA or similar, dissolved in DMSO.

-

Test Compound/Inhibitor: Dissolved in DMSO.

-

96-well white, opaque, flat-bottom microplate.

-

Fluorescence plate reader with excitation at ~360 nm and emission at ~465 nm.

-

-

Methodology:

-

Preparation: Thaw all reagents on ice. Prepare serial dilutions of the test inhibitor and a known control inhibitor in Assay Buffer.

-

Plate Setup: To each well, add 50 µL of the appropriate solution (Assay Buffer for control, or inhibitor dilution).

-

Enzyme Addition: Add 50 µL of the FAAH-2 enzyme preparation to each well. For background wells, add 50 µL of Assay Buffer instead.

-

Pre-incubation: Incubate the plate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add 10 µL of the fluorogenic substrate to each well to start the reaction.

-

Measurement: Immediately place the plate in the reader and measure fluorescence kinetically for 10-60 minutes at 37°C.

-

Data Analysis: Determine the initial rate of reaction from the linear portion of the kinetic curve. Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

-

Protocol 2: Radiometric FAAH Activity Assay

This classic method offers high sensitivity and is considered a gold standard for measuring FAAH activity.

-

Principle: This assay uses radiolabeled anandamide (e.g., [¹⁴C]-anandamide). FAAH hydrolyzes the substrate, and the resulting radioactive product ([¹⁴C]-ethanolamine) is separated from the unreacted substrate and quantified using liquid scintillation.

-

Materials:

-

Enzyme Source: As above.

-

Radiolabeled Substrate: e.g., [¹⁴C-ethanolamine]-AEA.

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

-

Stop Solution/Extraction Solvent: e.g., Chloroform/Methanol mixture.

-

Liquid Scintillation Cocktail and Counter.

-

-

Methodology:

-

Incubation: In a microcentrifuge tube, combine the enzyme source, Assay Buffer, and the test inhibitor. Pre-incubate for 15 minutes at 37°C.

-

Reaction Initiation: Add the [¹⁴C]-anandamide substrate to start the reaction. Incubate for an additional 10-30 minutes at 37°C.

-

Reaction Termination: Stop the reaction by adding an ice-cold chloroform/methanol solution. This also serves to partition the lipids.

-

Phase Separation: Centrifuge the tubes to separate the aqueous and organic phases. The unreacted substrate ([¹⁴C]-anandamide) remains in the organic phase, while the product ([¹⁴C]-ethanolamine) partitions into the upper aqueous phase.

-

Quantification: Carefully collect an aliquot of the aqueous phase, add it to a scintillation vial with scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Compare the radioactivity in the inhibitor-treated samples to the vehicle control to determine the percent inhibition and calculate the IC50.

-

Conclusion and Future Directions

The discovery of FAAH-2 has added a new layer of complexity and opportunity to the field of endocannabinoid research. Its distinct substrate profile and tissue distribution compared to FAAH-1 suggest that it plays a unique role in regulating a specific subset of bioactive lipids, particularly in peripheral tissues. The development of selective FAAH-2 inhibitors represents a promising therapeutic strategy for conditions where peripheral endocannabinoid signaling is implicated, such as inflammation, metabolic syndromes, and certain pain states, potentially avoiding the CNS side effects associated with non-selective FAAH inhibition or direct CB1 receptor agonists.

Future research should focus on developing highly potent and selective FAAH-2 inhibitors to serve as tool compounds for further elucidating the enzyme's physiological and pathological roles. Moreover, a deeper understanding of the downstream signaling pathways activated by the accumulation of FAAH-2 substrates is necessary. As our knowledge of the endocannabinoid system continues to expand, targeting FAAH-2 may provide a sophisticated and tissue-specific approach to treating a range of human diseases.

In-Depth Technical Guide to In Vitro Target Engagement of FAAH2 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core methodologies used to assess the in vitro target engagement of inhibitors for Fatty Acid Amide Hydrolase 2 (FAAH2). This document details experimental protocols, presents quantitative data for known inhibitors, and includes visualizations of key experimental workflows to aid in the design and execution of robust in vitro studies.

Introduction to FAAH2

Fatty Acid Amide Hydrolase 2 (FAAH2) is a serine hydrolase that, along with its more extensively studied paralog, Fatty Acid Amide Hydrolase (FAAH), is responsible for the degradation of bioactive fatty acid amides.[1] These signaling lipids include the endocannabinoid anandamide and the sleep-inducing oleamide.[1][2] FAAH2 is an integral membrane protein and shares the conserved amidase signature sequence.[2][3] Notably, the FAAH2 gene is not present in some common laboratory animal models, including mice and rats, which has significant implications for the translation of preclinical findings.[1][2] While both human FAAH enzymes hydrolyze primary fatty acid amides at similar rates, FAAH1 demonstrates significantly higher activity for N-acylethanolamines like anandamide.[2]

Key In Vitro Target Engagement Assays

Several in vitro methods are employed to quantify the interaction of inhibitors with FAAH2. These assays are crucial for determining inhibitor potency, selectivity, and mechanism of action. The primary methodologies include enzymatic activity assays, binding assays, and cellular thermal shift assays.

Enzymatic Activity Assays

Enzymatic activity assays directly measure the catalytic activity of FAAH2 and its inhibition. The most common formats are fluorescence-based and radio-labeled substrate assays.

a) Fluorescence-Based Enzymatic Assay

This is a widely used method due to its sensitivity, simplicity, and amenability to high-throughput screening.[4][5] The assay relies on a synthetic substrate that becomes fluorescent upon cleavage by FAAH2.

Detailed Experimental Protocol:

-

Enzyme and Substrate Preparation:

-

Recombinant human FAAH2 is used as the enzyme source.

-

A common substrate is AMC-arachidonoyl amide, which upon hydrolysis releases the fluorescent molecule 7-amino-4-methylcoumarin (AMC).[6][7]

-

Prepare a stock solution of the FAAH2 enzyme in an appropriate assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA).[6]

-

Prepare a stock solution of the substrate in an organic solvent like ethanol.[6]

-

-

Inhibitor Preparation:

-

Dissolve test inhibitors in a suitable solvent, such as DMSO, to create stock solutions.

-

Perform serial dilutions to generate a range of inhibitor concentrations for IC50 determination.

-

-

Assay Procedure:

-

The assay is typically performed in a 96- or 384-well black plate to minimize light scatter.

-

Add the assay buffer to each well.

-

Add the test inhibitor at various concentrations to the respective wells. Include a positive control (a known FAAH2 inhibitor) and a negative control (vehicle).

-

Pre-incubate the enzyme with the inhibitors for a defined period (e.g., 15-30 minutes) at a specific temperature (e.g., 37°C) to allow for binding.[8]

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

-

Immediately measure the fluorescence in a kinetic mode using a microplate reader with excitation and emission wavelengths appropriate for the fluorophore (e.g., Ex/Em = 340-360/450-465 nm for AMC).[5][6][7]

-

Record the fluorescence intensity over a set period (e.g., 10-60 minutes).[4][5]

-

-

Data Analysis:

-

The rate of the enzymatic reaction is determined from the slope of the kinetic read.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Calculate the IC50 value by fitting the data to a suitable dose-response curve.

-

b) Radio-Labeled Substrate Assay

This method measures the enzymatic activity by quantifying the radioactive product generated from a radiolabeled substrate.

Detailed Experimental Protocol:

-

Materials:

-

Recombinant human FAAH2.

-

Radiolabeled substrate, such as [¹⁴C]-anandamide.

-

Test inhibitors.

-

Assay buffer.

-

Scintillation cocktail and counter.

-

-

Assay Procedure:

-

Similar to the fluorescence-based assay, pre-incubate the FAAH2 enzyme with varying concentrations of the test inhibitor.

-

Initiate the reaction by adding the radiolabeled substrate.

-

Allow the reaction to proceed for a defined time at a controlled temperature.

-

Terminate the reaction, often by adding an acidic solution.

-

Separate the radioactive product from the unreacted substrate, for example, by liquid-liquid extraction or chromatography.

-

Quantify the amount of radioactive product using a scintillation counter.

-

-

Data Analysis:

-

Calculate the amount of product formed in the presence and absence of the inhibitor.

-

Determine the percentage of inhibition for each inhibitor concentration.

-

Calculate the IC50 value from the dose-response curve.

-

Binding Assays

Binding assays measure the direct interaction between an inhibitor and FAAH2, providing information on binding affinity (Ki). Radioligand binding assays are a common format.[9]

a) Competitive Radioligand Binding Assay

This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to FAAH2.

Detailed Experimental Protocol:

-

Materials:

-

Membrane preparations containing FAAH2 or purified FAAH2.

-

A suitable radioligand that binds to FAAH2.

-

Test inhibitors.

-

Assay buffer.

-

Filtration apparatus and glass fiber filters.

-

-

Assay Procedure:

-

In a multi-well plate, combine the FAAH2-containing membranes, a fixed concentration of the radioligand, and varying concentrations of the test inhibitor.

-

Incubate the mixture to allow binding to reach equilibrium.

-

Rapidly separate the bound from the unbound radioligand by vacuum filtration through glass fiber filters. The filters will trap the membranes with the bound radioligand.

-

Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Plot the amount of bound radioligand as a function of the test inhibitor concentration.

-

Determine the IC50 value, which is the concentration of the inhibitor that displaces 50% of the specifically bound radioligand.

-

Calculate the inhibitor's binding affinity (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

-

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm target engagement within a cellular environment.[10][11] It is based on the principle that the binding of a ligand to its target protein increases the protein's thermal stability.[10][12]

Detailed Experimental Protocol:

-

Cell Treatment:

-

Culture cells that endogenously or exogenously express FAAH2.

-

Treat the cells with the test inhibitor or vehicle control for a specific duration to allow for cell penetration and target binding.

-

-

Thermal Challenge:

-

Aliquot the treated cell suspensions into PCR tubes.

-

Heat the samples to a range of temperatures for a short period (e.g., 3 minutes).[10]

-

-

Cell Lysis and Protein Quantification:

-

Lyse the cells to release the soluble proteins. This can be done by freeze-thaw cycles or using lysis buffers.

-

Separate the aggregated, denatured proteins from the soluble fraction by centrifugation.

-

Collect the supernatant containing the soluble proteins.

-

-

Detection of Soluble FAAH2:

-

Quantify the amount of soluble FAAH2 in the supernatant using a protein detection method such as:

-

Western Blotting: Use an antibody specific to FAAH2 to visualize and quantify the protein bands.

-

ELISA or AlphaScreen: These are higher-throughput methods that use antibody-based detection in a plate format.[11]

-

-

-

Data Analysis:

-

Generate a "melting curve" by plotting the amount of soluble FAAH2 against the temperature for both inhibitor-treated and vehicle-treated samples.

-

A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement and stabilization.

-

An isothermal dose-response experiment can be performed by heating all samples at a single, optimized temperature while varying the inhibitor concentration to determine an EC50 value for target engagement.

-

Quantitative Data for FAAH2 Inhibitors

The development of selective FAAH2 inhibitors is an ongoing area of research. Many known FAAH inhibitors also show activity against FAAH2.[2] The following table summarizes publicly available in vitro data for some common FAAH inhibitors, including their activity against FAAH2 where reported. It is important to note that specific quantitative data for FAAH2 is less abundant in the literature compared to FAAH.

| Inhibitor | Target(s) | IC50 / Ki | Assay Type | Notes |

| URB597 | FAAH, FAAH2 | IC50: 4.6 nM (hFAAH) | Enzymatic | Also inhibits FAAH2. |

| PF-3845 | FAAH | Ki: 230 nM (hFAAH) | Enzymatic | Reported to have negligible activity against FAAH2.[13] |

| JZL195 | FAAH, MAGL | IC50: 2 nM (FAAH), 4 nM (MAGL) | Enzymatic | Dual inhibitor.[13] |

| JNJ-1661010 | FAAH | IC50: 12 nM (hFAAH) | Enzymatic | >100-fold selectivity for FAAH over FAAH2.[13] |

| PF-04457845 | FAAH | IC50: 7.2 nM (hFAAH) | Enzymatic | Highly selective for FAAH.[13] |

| BIA 10-2474 | FAAH | Potent inhibitor | Enzymatic | |

| LY-2183240 | FAAH, MGL | Potent inhibitor | Enzymatic | Dual inhibitor.[13] |

Conclusion

The in vitro assessment of FAAH2 target engagement is a critical step in the development of novel therapeutics targeting the endocannabinoid system. This guide has outlined the core methodologies, including enzymatic activity assays, binding assays, and the cellular thermal shift assay, providing detailed protocols and workflow visualizations. While quantitative data for FAAH2-selective inhibitors remains an area of active investigation, the techniques described herein provide a robust framework for the characterization of new chemical entities. Researchers should consider the unique characteristics of FAAH2, including its species distribution, when designing and interpreting their in vitro studies.

References

- 1. FAAH2 - Wikipedia [en.wikipedia.org]

- 2. A second fatty acid amide hydrolase with variable distribution among placental mammals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]

- 4. sigmaaldrich.cn [sigmaaldrich.cn]

- 5. abcam.cn [abcam.cn]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. caymanchem.com [caymanchem.com]

- 8. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 9. giffordbioscience.com [giffordbioscience.com]

- 10. High Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. selleckchem.com [selleckchem.com]

The Impact of FAAH Inhibition on Endogenous Anandamide Levels: A Technical Guide

Abstract: This technical guide provides a comprehensive overview of the effects of Fatty Acid Amide Hydrolase (FAAH) inhibitors on the levels of the endocannabinoid anandamide (AEA). It is intended for researchers, scientists, and professionals in the field of drug development. The guide details the mechanism of FAAH inhibition, presents quantitative data from key preclinical and clinical studies, and outlines the experimental protocols used to generate this data. All quantitative findings are summarized in structured tables for comparative analysis, and key processes are visualized through diagrams generated using the DOT language.

Introduction: The Endocannabinoid System and FAAH

The endocannabinoid system (ECS) is a crucial neuromodulatory system involved in a wide array of physiological processes. A primary component of the ECS is the endogenous cannabinoid N-arachidonoylethanolamine, commonly known as anandamide (AEA). AEA's signaling is primarily terminated through enzymatic hydrolysis by Fatty Acid Amide Hydrolase (FAAH), an integral membrane enzyme.[1] By breaking down AEA into arachidonic acid and ethanolamine, FAAH critically regulates the duration and intensity of endocannabinoid signaling.

Inhibition of FAAH presents a compelling therapeutic strategy. By preventing the degradation of AEA, FAAH inhibitors elevate its endogenous levels, thereby enhancing its effects at cannabinoid receptors (CB1 and CB2) and other targets.[1][2] This approach is being investigated for a variety of conditions, including anxiety disorders, pain, and inflammation.[1] This guide focuses on the core biochemical consequence of FAAH inhibition: the elevation of anandamide concentrations in biological systems.

Mechanism of Action of FAAH Inhibitors

FAAH inhibitors function by binding to the active site of the FAAH enzyme, preventing it from hydrolyzing its primary substrate, anandamide. This leads to an accumulation of AEA in various tissues, particularly the brain and peripheral nervous system, which in turn amplifies its signaling at cannabinoid receptors. The diagram below illustrates this pathway.

Quantitative Effects of FAAH Inhibitors on Anandamide Levels

The administration of FAAH inhibitors leads to a significant and measurable increase in anandamide levels across various species and tissues. The following tables summarize quantitative data from notable preclinical and clinical studies.

Table 1: Preclinical Studies in Rodents

| FAAH Inhibitor | Species | Dose & Route | Tissue | Fold Increase in Anandamide (AEA) | Reference |

| URB597 | Rat | 10 mg/kg, IP | Brain | ~2-fold (at 240 min) | [3] |

| URB597 | Rat | 10 mg/kg, IP | Plasma | ~3-fold (at 60 min) | [3] |

| URB597 | Rat | 3 mg/kg, SC | Brain | 5.6-fold | [4] |

| PF-3845 | Mouse | Not Specified | Brain, Testis, Liver | "Dramatic Changes" | [5] |

| AM3506 | Rat | 1 mg/kg, IP | Brain | "Increased anandamide" | [6] |

Table 2: Preclinical Studies in Non-Human Primates

| FAAH Inhibitor | Species | Dose & Route | Tissue | Fold Increase in Anandamide (AEA) | Reference |

| URB597 | Squirrel Monkey | 0.3 mg/kg, IV | Brain (multiple regions) | "Increased anandamide levels" | [7][8] |

| URB597 | Rhesus Monkey | 3.2 mg/kg, IV | Not specified | Potentiated AEA effects 32-fold | [9] |

Table 3: Clinical Studies in Humans

| FAAH Inhibitor | Study Population | Dose & Route | Sample | Fold Increase in Anandamide (AEA) | Reference |

| PF-04457845 | Healthy Volunteers | 0.5 mg - 8 mg (daily) | Plasma | 3.5- to 10-fold | [10] |

| JNJ-42165279 | PTSD Patients | 25 mg (b.i.d.), Oral | Plasma | "Increased AEA levels" | [11][12] |

| PF-04457845 | Healthy Volunteers | 1 mg, Oral | Brain | >95% FAAH Inhibition | [13] |

Experimental Protocols

Accurate quantification of anandamide levels and FAAH activity is critical for evaluating the efficacy of FAAH inhibitors. The following sections detail the standard methodologies employed in the cited research.

Quantification of Anandamide by LC-MS/MS

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the quantification of endocannabinoids due to its high sensitivity and specificity.

4.1.1. Tissue/Plasma Collection and Homogenization

-

Tissue Collection: Following administration of the FAAH inhibitor or vehicle, animals are euthanized at specified time points. Brain and other tissues are rapidly dissected, flash-frozen in liquid nitrogen, and stored at -80°C to prevent post-mortem fluctuations in endocannabinoid levels.

-

Plasma Collection: Whole blood is collected in tubes containing an anticoagulant (e.g., EDTA). The blood is centrifuged (e.g., 3,000 x g for 15 minutes at 4°C) to separate the plasma, which is then transferred to a new tube and stored at -80°C.

-

Homogenization: Frozen tissue samples are weighed and homogenized on ice in a suitable solvent, typically a mixture of methanol and acetonitrile (e.g., 1:1 v/v), containing a deuterated internal standard (e.g., AEA-d8) to account for extraction losses.

4.1.2. Lipid Extraction

-

Protein Precipitation: The tissue homogenate is centrifuged at high speed (e.g., 14,000 x g for 20 minutes at 4°C) to pellet proteins and cellular debris.

-

Solid-Phase Extraction (SPE): The resulting supernatant is often subjected to a solid-phase extraction cleanup step.

-

The sample is loaded onto an SPE cartridge (e.g., C18 or HLB).

-

The cartridge is washed with a polar solvent (e.g., 40% methanol in water) to remove interfering polar compounds.

-

Anandamide and other lipids are eluted with a less polar solvent, such as acetonitrile or methanol.

-

-

Evaporation and Reconstitution: The eluate is dried under a stream of nitrogen and the lipid extract is reconstituted in a small volume of a solvent compatible with the LC-MS/MS system (e.g., 70:30 methanol:water).

4.1.3. LC-MS/MS Analysis

-

Chromatography: The reconstituted sample is injected into a High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system. Separation is typically achieved on a C18 reversed-phase column using a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid or 10 mM ammonium acetate) and an organic component (e.g., acetonitrile or methanol).

-

Mass Spectrometry: The eluent from the HPLC is directed to a tandem mass spectrometer equipped with an electrospray ionization (ESI) source, typically operated in positive ion mode.

-

Quantification: Anandamide is quantified using Multiple Reaction Monitoring (MRM). The mass spectrometer is set to monitor the specific transition of the parent ion (protonated molecule [M+H]⁺) to a characteristic product ion. For anandamide, this is typically m/z 348.3 → m/z 62.1. The concentration is determined by comparing the peak area of the analyte to that of the deuterated internal standard.

FAAH Activity Assay

FAAH activity is often measured in tissue homogenates to confirm target engagement by the inhibitor.

-

Tissue Preparation: Brain or liver tissue is homogenized in an ice-cold buffer (e.g., Tris-HCl, pH 7.6). The protein concentration of the homogenate is determined using a standard protein assay (e.g., BCA assay).

-

Incubation: A known amount of tissue homogenate protein is incubated at 37°C with a radiolabeled substrate, typically [¹⁴C-ethanolamine]-AEA.

-

Reaction Termination and Extraction: The enzymatic reaction is stopped by adding a mixture of chloroform and methanol (e.g., 1:1 v/v). This also serves to separate the lipid-soluble substrate from the water-soluble product.

-

Quantification: The mixture is centrifuged, and the aqueous phase, containing the [¹⁴C]-ethanolamine product, is collected. The amount of radioactivity is measured using a liquid scintillation counter.

-

Data Analysis: FAAH activity is expressed as the rate of product formation per unit of time per amount of protein (e.g., pmol/min/mg protein).

The workflow for a typical preclinical study is outlined in the diagram below.

References

- 1. Procedure to analyze cannabinoids in bovine plasma using solid phase extraction & UPLC MS/MS [protocols.io]

- 2. A simple LC-MS/MS method for the simultaneous quantification of endocannabinoids in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. DSpace [researchrepository.universityofgalway.ie]

- 5. researchgate.net [researchgate.net]

- 6. Analysis of endocannabinoids in plasma samples by biocompatible solid-phase microextraction devices coupled to mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Quantification of anandamide, oleoylethanolamide and palmitoylethanolamide in rodent brain tissue using high performance liquid chromatography–electrospray mass spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Temporal changes in mouse brain fatty acid amide hydrolase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. sav.sk [sav.sk]

- 11. Optimized extraction of 2-arachidonyl glycerol and anandamide from aortic tissue and plasma for quantification by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Redirecting [linkinghub.elsevier.com]

- 13. Activity of FAAH-Inhibitor JZP327A in an Experimental Rat Model of Migraine - PMC [pmc.ncbi.nlm.nih.gov]

Therapeutic Potential of FAAH-2 Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The endocannabinoid system (ECS) is a crucial neuromodulatory system that regulates a wide array of physiological processes, including pain, inflammation, mood, and appetite. The primary signaling molecules of the ECS are endocannabinoids, with N-arachidonoylethanolamine (anandamide or AEA) and 2-arachidonoylglycerol (2-AG) being the most extensively studied. The enzymatic hydrolysis of these signaling lipids terminates their biological actions. Fatty acid amide hydrolase (FAAH) is a key enzyme in this process, primarily responsible for the degradation of anandamide.[1][2] Two isoforms of FAAH have been identified: FAAH-1 and FAAH-2.[3] While FAAH-1 is the principal enzyme for anandamide degradation in the central nervous system, FAAH-2 is believed to play a more significant role in peripheral tissues.[4][5]

Inhibition of FAAH has emerged as a promising therapeutic strategy to enhance endocannabinoid signaling in a controlled manner, offering potential benefits for various pathological conditions without the undesirable side effects associated with direct cannabinoid receptor agonists.[1][6] This guide focuses on the therapeutic potential of inhibiting the FAAH-2 enzyme, a novel approach to modulate the endocannabinoid system.[4] It will delve into the mechanism of action, preclinical evidence, and the potential clinical applications of FAAH-2 inhibitors. While specific data on a singular compound designated "FAAH inhibitor 2" is limited, this document will synthesize available information on FAAH-2 inhibition and relevant exemplary compounds. One such compound, referred to as "this compound (Compound 17b)," has been identified as an irreversible FAAH inhibitor with an IC50 of 0.153 μM.

Mechanism of Action

The fundamental mechanism of action for FAAH inhibitors is the blockade of the enzymatic degradation of anandamide and other related fatty acid amides.[2] This inhibition leads to an accumulation of these endogenous ligands, thereby amplifying their signaling through cannabinoid (CB1 and CB2) and other receptors.[2]

Endocannabinoid System Modulation

FAAH-2 inhibitors selectively bind to the active site of the FAAH-2 enzyme, preventing it from hydrolyzing its natural substrates.[4] This leads to an increase in the local concentrations of endocannabinoids like anandamide, particularly in peripheral tissues where FAAH-2 is more prominently expressed.[4] This "enhanced endocannabinoid tone" results in a more sustained activation of CB1 and CB2 receptors, which are G-protein coupled receptors (GPCRs). Activation of these receptors leads to the inhibition of adenylyl cyclase, modulation of ion channels, and activation of mitogen-activated protein kinase (MAPK) pathways, ultimately modulating neurotransmitter release and cellular function.[2]

Signaling Pathway of FAAH-2 Inhibition

The inhibition of FAAH-2 leads to an accumulation of anandamide (AEA), which then acts on various receptors to elicit therapeutic effects. The primary signaling cascade is initiated by the binding of AEA to cannabinoid receptors CB1 and CB2.

Therapeutic Potential

The targeted inhibition of FAAH-2 holds promise for a variety of therapeutic applications, primarily due to its potential to modulate the endocannabinoid system with a reduced risk of central nervous system (CNS)-related side effects compared to FAAH-1 inhibitors.[4]

-

Pain Management: FAAH inhibitors have demonstrated significant analgesic effects in preclinical models of acute, inflammatory, and neuropathic pain.[1] By increasing anandamide levels, FAAH-2 inhibitors can modulate pain perception, offering a potential alternative to opioids.[4]

-

Anti-Inflammatory Effects: The ECS plays a role in regulating inflammation. FAAH inhibition has been shown to have anti-inflammatory properties in various animal models.[1]

-

Anxiety and Mood Disorders: Anandamide is known for its mood-enhancing properties. By preventing its breakdown, FAAH-2 inhibitors may help alleviate symptoms of anxiety and depression.[4]

-

Neurodegenerative Diseases: The endocannabinoid system is thought to have a neuroprotective role. FAAH-2 inhibitors could potentially enhance this effect by increasing anandamide levels, which may be beneficial in conditions like Alzheimer's and Parkinson's diseases.[4]

-

Metabolic Disorders: The ECS is involved in the regulation of energy balance and metabolism, suggesting that FAAH-2 inhibitors could be explored for the management of obesity and diabetes.[4]

Quantitative Data Summary

Table 1: In Vitro Potency of Selected FAAH Inhibitors

| Compound | Target | IC50 (nM) | Ki (nM) | Mechanism | Reference |

| This compound (Compound 17b) | FAAH | 153 | - | Irreversible | N/A |

| URB597 | FAAH | 4.6 | - | Irreversible (Carbamate) | [1] |

| PF-3845 | hFAAH | - | - | Irreversible (Urea) | [1] |

| OL-135 | FAAH | - | 4.7 | Reversible (α-ketoheterocycle) | [7] |

| JNJ-42165279 | hFAAH | 70 | - | Covalent | [3] |

| VER-154403 | FAAH | 13 | - | - | [8] |

Table 2: In Vivo Efficacy of Selected FAAH Inhibitors in Preclinical Models

| Compound | Animal Model | Endpoint | Effective Dose | Route of Administration | Reference |

| URB597 | Rat CFA inflammatory pain | Reduced mechanical allodynia & thermal hyperalgesia | 0.3 mg/kg | i.p. | [7][9] |

| PF-04457845 | Rat CFA inflammatory pain | Reduced mechanical allodynia | 0.1 mg/kg | Oral | [7] |

| URB937 | Rat peripheral nerve injury | Analgesia | Dose-dependent | - | [10] |

| VER-154403 | Rat formalin pain model | Attenuated paw licking | 1, 3, 10 mg/kg | Oral | [8] |

Table 3: Pharmacokinetic Properties of Selected FAAH Inhibitors

| Compound | Species | Bioavailability (F%) | Brain Penetration | Reference |

| URB937 | Rat | 36% (Oral) | Undetectable in brain at active doses | |

| PF-04457845 | Mouse, Rat, Dog | Good | - | [7] |

| JNJ-42165279 | Rat | Excellent | Yes | [3] |

| V158866 | Human | Predictable for once-daily dosing | - | [11] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the evaluation of FAAH inhibitors.

In Vitro FAAH Inhibition Assay (Fluorometric)

This protocol describes a common method for screening FAAH inhibitors based on the hydrolysis of a fluorogenic substrate.

Objective: To determine the in vitro potency (IC50) of a test compound against FAAH.

Materials:

-

FAAH enzyme (human or rat recombinant)

-

FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)

-

Fluorogenic FAAH substrate (e.g., AMC arachidonoyl amide)

-

Test compound (dissolved in a suitable solvent like DMSO)

-

Positive control inhibitor (e.g., JZL 195)

-

96-well or 384-well microplates (black, clear bottom)

-

Fluorescence plate reader

Procedure:

-

Reagent Preparation:

-

Prepare a working solution of FAAH Assay Buffer.

-

Dilute the FAAH enzyme to the desired concentration in FAAH Assay Buffer. Keep on ice.

-

Prepare serial dilutions of the test compound and the positive control in the assay buffer.

-

-

Assay Setup:

-

100% Initial Activity Wells: Add assay buffer, diluted FAAH, and solvent (without inhibitor).

-

Background Wells: Add assay buffer and solvent (without enzyme or inhibitor).

-

Inhibitor Wells: Add assay buffer, diluted FAAH, and the test compound at various concentrations.

-

-

Pre-incubation: Incubate the plate at 37°C for a specified time (e.g., 15-30 minutes) to allow the inhibitor to interact with the enzyme.

-

Reaction Initiation: Add the FAAH substrate to all wells to initiate the enzymatic reaction.

-

Fluorescence Measurement: Immediately measure the fluorescence in kinetic mode using an excitation wavelength of 340-360 nm and an emission wavelength of 450-465 nm.[12] Record readings at regular intervals for 10-60 minutes at 37°C.[13][14]

-

Data Analysis:

-

Subtract the background fluorescence from all readings.

-

Calculate the rate of reaction (slope of the fluorescence versus time curve) for each well.

-

Determine the percentage of inhibition for each concentration of the test compound relative to the 100% activity control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[15]

-

In Vivo Model: Carrageenan-Induced Paw Edema

This protocol describes a widely used model of acute inflammation to evaluate the anti-inflammatory effects of FAAH inhibitors.

Objective: To assess the in vivo anti-inflammatory efficacy of a test compound.

Animals: Male Sprague-Dawley rats or C57BL/6 mice.

Materials:

-

Test compound

-

Vehicle control

-

λ-Carrageenan (1% w/v in sterile saline)

-

Pletysmometer or calipers

Procedure:

-

Acclimatization: Acclimate the animals to the experimental conditions for at least 3-4 days prior to the experiment.

-

Compound Administration: Administer the test compound or vehicle via the desired route (e.g., oral, intraperitoneal) at a specified time before the carrageenan injection.

-

Induction of Inflammation: Inject a small volume (e.g., 0.1 mL) of 1% carrageenan solution into the plantar surface of the right hind paw of each animal.

-

Measurement of Paw Volume: Measure the volume of the injected paw using a plethysmometer or the paw thickness using calipers at baseline (before carrageenan injection) and at various time points after (e.g., 1, 2, 3, 4, and 24 hours).[16]

-

Data Analysis:

-

Calculate the increase in paw volume or thickness for each animal at each time point compared to its baseline measurement.

-

Compare the mean increase in paw volume/thickness between the treated groups and the vehicle control group.

-

Statistical analysis (e.g., ANOVA followed by a post-hoc test) is used to determine the significance of the anti-inflammatory effect.

-

Experimental Workflow for FAAH Inhibitor Screening and Evaluation

The following diagram illustrates a typical workflow for the discovery and preclinical evaluation of novel FAAH inhibitors.

Conclusion

The inhibition of fatty acid amide hydrolase, particularly the FAAH-2 isoform, represents a promising therapeutic avenue for a range of disorders, including pain, inflammation, and mood disorders. By selectively enhancing the endogenous cannabinoid tone in peripheral tissues, FAAH-2 inhibitors may offer a favorable safety profile with reduced CNS side effects. While the specific compound "this compound" requires further characterization, the broader class of FAAH-2 inhibitors holds significant potential for the development of novel therapeutics. Continued research, including comprehensive preclinical and clinical studies, is warranted to fully elucidate the therapeutic utility of this approach. This guide provides a foundational understanding for researchers and drug development professionals to advance the exploration of FAAH-2 inhibitors as a new class of therapeutic agents.

References

- 1. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. FAAH Modulators from Natural Sources: A Collection of New Potential Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Preclinical Characterization of the FAAH Inhibitor JNJ-42165279 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What are FAAH2 inhibitors and how do they work? [synapse.patsnap.com]

- 5. FAAH2 - Wikipedia [en.wikipedia.org]

- 6. FAAH inhibitors in the limelight, but regrettably - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. | BioWorld [bioworld.com]

- 9. Actions of the FAAH inhibitor URB597 in neuropathic and inflammatory chronic pain models - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Identifying FAAH Inhibitors as New Therapeutic Options for the Treatment of Chronic Pain through Drug Repurposing [mdpi.com]

- 11. Safety, Tolerability and Pharmacokinetics of FAAH Inhibitor V158866: A Double-Blind, Randomised, Placebo-Controlled Phase I Study in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 12. cdn.caymanchem.com [cdn.caymanchem.com]

- 13. sigmaaldrich.cn [sigmaaldrich.cn]

- 14. abcam.cn [abcam.cn]

- 15. Structure-guided inhibitor design for human FAAH by interspecies active site conversion - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Targeting Fatty Acid Amide Hydrolase (FAAH) to Treat Pain and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on Fatty Acid Amide Hydrolase (FAAH) Inhibitors for Pain and Inflammation Research

This guide provides a comprehensive overview of Fatty Acid Amide Hydrolase (FAAH) inhibitors, a promising class of therapeutic agents for the management of pain and inflammation. By preventing the degradation of the endogenous cannabinoid anandamide (AEA), FAAH inhibitors enhance endocannabinoid signaling, offering a novel approach to analgesia and anti-inflammatory effects.

Mechanism of Action

Fatty acid amide hydrolase (FAAH) is the primary enzyme responsible for the breakdown of N-arachidonoylethanolamine, an endocannabinoid commonly known as anandamide (AEA). AEA exerts its physiological effects by activating cannabinoid receptors, primarily CB1 and CB2. The inhibition of FAAH leads to an accumulation of AEA and other fatty acid amides, thereby potentiating their signaling at cannabinoid and other receptors, which can result in analgesic and anti-inflammatory responses.[1][2][3] FAAH inhibitors are being investigated as a therapeutic strategy that may avoid the psychoactive side effects associated with direct CB1 receptor agonists.[2][3]

Quantitative Data on Select FAAH Inhibitors

The following table summarizes the in vitro potency of several well-characterized FAAH inhibitors. This data is crucial for comparing the efficacy of different compounds and for designing further preclinical and clinical studies.

| Compound Name | Other Designations | Type of Inhibition | Target | IC50 (nM) | Species | Reference |

| URB597 | KDS-4103 | Irreversible | FAAH | 4.6 | Human | [4] |

| FAAH | 26.8 | Rat | [5] | |||

| PF-04457845 | Irreversible | FAAH | 7.2 | Human | ||

| FAAH | 7.4 | Rat | ||||

| PF-3845 | Irreversible | FAAH | 230 (Ki) | Human/Rat | [6] | |

| OL-135 | Reversible | FAAH | 4.7 | Rat | [7] | |

| JZL195 | Irreversible | FAAH & MAGL | 2 (FAAH), 4 (MAGL) | Not Specified | ||

| BIA 10-2474 | Irreversible | FAAH | Potent (not specified) | Not Specified | ||

| JNJ-42165279 | Reversible | FAAH | 70 | Human | ||

| FAAH | 313 | Rat |

Note: IC50 values can vary depending on the assay conditions. MAGL = Monoacylglycerol Lipase.

Signaling Pathways

The primary signaling pathway influenced by FAAH inhibitors is the endocannabinoid system. By increasing the levels of anandamide, these inhibitors enhance the activation of CB1 and CB2 receptors. This can lead to the modulation of downstream signaling cascades, including those involving adenylyl cyclase, ion channels, and mitogen-activated protein kinases (MAPKs), ultimately affecting neurotransmitter release and inflammatory responses.[1]

Experimental Protocols

This protocol outlines a common method to determine the inhibitory potential of a compound against FAAH activity.

Materials:

-

FAAH enzyme source (e.g., rat brain homogenate, recombinant human FAAH)

-

FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)

-

Fluorogenic FAAH substrate (e.g., AMC-arachidonoyl amide)

-

Test inhibitor compound dissolved in a suitable solvent (e.g., DMSO)

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of the test inhibitor in FAAH Assay Buffer.

-

In a 96-well plate, add the FAAH enzyme preparation to each well.

-

Add the diluted test inhibitor or vehicle control to the respective wells.

-

Incubate the plate for a defined period (e.g., 15 minutes) at 37°C to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the FAAH substrate to all wells.

-

Immediately measure the fluorescence kinetically or at a fixed time point (e.g., 30 minutes) at an excitation wavelength of 340-360 nm and an emission wavelength of 450-465 nm.

-

Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.

This in vivo model is widely used to assess the anti-inflammatory activity of new compounds.

Animals:

-

Male Wistar rats or Swiss albino mice.

Materials:

-

1% (w/v) carrageenan suspension in sterile saline.

-

Pletysmometer or calipers.

-

Test FAAH inhibitor.

-

Vehicle control.

Procedure:

-

Administer the test FAAH inhibitor or vehicle to the animals via a suitable route (e.g., oral gavage, intraperitoneal injection).

-

After a specific pre-treatment time (e.g., 60 minutes), inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw of each animal.

-

Measure the paw volume or thickness using a plethysmometer or calipers at baseline (before carrageenan injection) and at various time points post-injection (e.g., 1, 2, 3, and 4 hours).

-

The anti-inflammatory effect is calculated as the percentage reduction in paw edema in the treated group compared to the vehicle control group.

This model is used to evaluate the analgesic properties of compounds against both acute and persistent pain.

Animals:

-

Male Sprague-Dawley rats or mice.

Materials:

-

5% formalin solution in saline.

-

Observation chamber with a mirror to allow for unobstructed view of the paws.

-

Test FAAH inhibitor.

-

Vehicle control.

Procedure:

-

Administer the test FAAH inhibitor or vehicle to the animals.

-

After the appropriate pre-treatment period, inject a small volume (e.g., 50 µL for rats, 20 µL for mice) of 5% formalin solution subcutaneously into the dorsal surface of one hind paw.

-

Immediately place the animal in the observation chamber.

-

Record the amount of time the animal spends licking, biting, or flinching the injected paw during two distinct phases: the early phase (0-5 minutes post-injection), representing acute nociceptive pain, and the late phase (15-30 minutes post-injection), representing inflammatory pain.

-

A reduction in the duration of these pain-related behaviors in the treated group compared to the control group indicates an analgesic effect.[8][9]

Experimental Workflow

The discovery and preclinical development of a novel FAAH inhibitor typically follows a structured workflow, from initial screening to in vivo efficacy studies.

Conclusion

FAAH inhibitors represent a compelling therapeutic strategy for the treatment of pain and inflammation by augmenting the endogenous cannabinoid system. The data and protocols presented in this guide offer a foundational resource for researchers and drug development professionals working in this exciting field. Further research is warranted to fully elucidate the therapeutic potential and safety profile of this class of compounds.

References

- 1. Neuropharmacology of the Endocannabinoid Signaling System-Molecular Mechanisms, Biological Actions and Synaptic Plasticity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting Fatty Acid Amide Hydrolase (FAAH) to Treat Pain and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting fatty acid amide hydrolase (FAAH) to treat pain and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Analgesic effects of FAAH inhibitor in the insular cortex of nerve-injured rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Pain Assessment Using the Rat and Mouse Formalin Tests [bio-protocol.org]

- 9. Pain Assessment Using the Rat and Mouse Formalin Tests [en.bio-protocol.org]

Errata: Re-evaluation of Compound 17b's Mechanism of Action

An in-depth review of the scientific literature indicates that Compound 17b is not an inhibitor of Fatty Acid Amide Hydrolase (FAAH). Instead, it is consistently identified as a biased agonist of the Formyl Peptide Receptors (FPR), specifically FPR1 and FPR2. This technical guide will, therefore, address the neurological implications of Compound 17b as an FPR agonist and separately discuss the established neurological effects of FAAH inhibition by other compounds, thereby providing a comprehensive overview of both topics as per the interest of the target audience.

Part 1: Neurological Context of Compound 17b as a Formyl Peptide Receptor Agonist

Compound 17b is a small-molecule dual agonist for Formyl Peptide Receptor 1 (FPR1) and Formyl Peptide Receptor 2 (FPR2), also known as the lipoxin A4 receptor (ALX)[1][2]. Its effects are primarily linked to the modulation of inflammatory responses. While much of the research on Compound 17b has focused on its cardioprotective effects[1][2][3], its role in neuroinflammation is an emerging area of interest due to the expression of FPRs on immune cells within the central nervous system (CNS)[4].

Neuroinflammation is a key feature in the progression of various neurodegenerative diseases[4]. Microglia, the resident immune cells of the brain, play a crucial role in the inflammatory cascade[4][5]. The activation of FPR2 is believed to contribute to the resolution of inflammation[3][4][5]. Preclinical studies with other FPR2 agonists have shown potential in reducing the production of pro-inflammatory cytokines in microglial cells, suggesting a therapeutic avenue for CNS disorders characterized by neuroinflammation[5].

While direct, extensive studies on the neurological effects of Compound 17b are not prevalent in the provided search results, its known anti-inflammatory properties and its mechanism of action through FPRs suggest a potential role in mitigating neuroinflammatory processes. For instance, in mouse models, Compound 17b has been shown to inhibit the secretion of pro-inflammatory cytokines[6][7]. Specifically, in lipopolysaccharide (LPS)-stimulated mouse precision-cut lung slices, Compound 17b inhibited the release of TNF-α and IL-6[7]. These cytokines are also pivotal in neuroinflammation.

Experimental Protocols

Cytokine Release Assay in Mouse Precision-Cut Lung Slices (PCLS):

This protocol, adapted from studies on the anti-inflammatory effects of Compound 17b, can be applied to neurological tissues or cell cultures to assess its impact on neuroinflammation.

-

Tissue Preparation: Precision-cut lung slices (or relevant neural tissue slices) are prepared from 8-week-old male and female C57BL/6 mice[6].

-